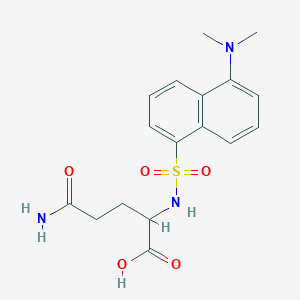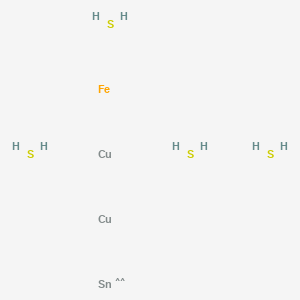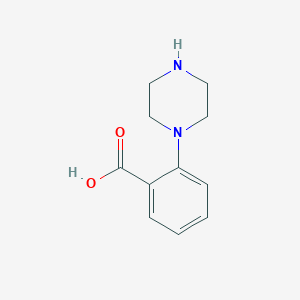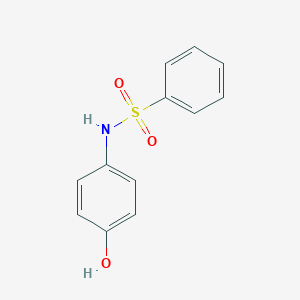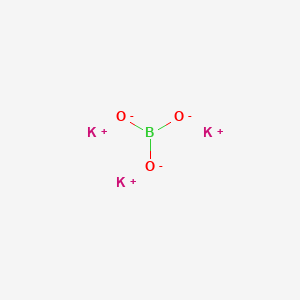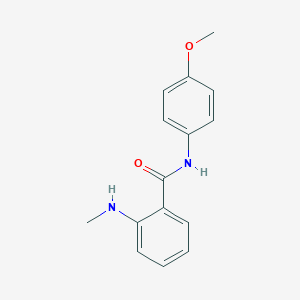
2-Allyl-4-chlorophenol
Descripción general
Descripción
2-Allyl-4-chlorophenol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Chlorophenols : Research has shown that chlorophenols can be degraded using copper-doped titanium dioxide under visible light, demonstrating potential applications in environmental remediation and pollutant degradation (Lin et al., 2018).
Hydrogen Bond Acceptance : Studies on derivatives of 2-allylphenol, including 2-allyl-6-chlorophenol, indicate their ability to act as hydrogen bond acceptors, which could be relevant in molecular interaction studies and drug design (Schaefer et al., 1979).
Photodegradation Mechanisms : Theoretical research on the photodegradation of chlorophenols like 2,4-dichlorophenol by singlet oxygen reveals insights into chemical reaction mechanisms, which can be applied in the development of more efficient degradation processes (Song et al., 2008).
Photocatalytic Detoxification : Studies comparing various titanium dioxide catalysts in the degradation of 4-chlorophenol provide insights into optimizing catalysts for environmental applications, such as water purification (Guillard et al., 1999).
Electrochemical Oxidation Studies : Research on the degradation of 4-chlorophenol using carbon black-slurry electrodes contributes to the understanding of electrochemical methods for pollutant removal (Boudenne & Cerclier, 1999).
Peroxidation in Photodegradation : Theoretical studies on the peroxidation of chlorophenols, including 2-chlorophenol, in gas phase and aqueous solutions, offer insights into the reaction mechanisms important for photodegradation processes (Wu et al., 2009).
Magnetic Nanocomposite for Photocatalysis : The development of magnetic nanocomposites for the decomposition of chlorophenols in water showcases advancements in nanotechnology for environmental remediation (Singh et al., 2017).
Activated Carbon in Photocatalysis : Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons highlights the potential of using activated carbon in environmental cleaning processes (Huang et al., 2003).
Mecanismo De Acción
Target of Action
It is known that allyl and benzyl groups can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often involve interaction with proteins or enzymes, which could be considered as potential targets.
Mode of Action
2-Allyl-4-chlorophenol likely interacts with its targets through a mechanism involving resonance stabilization. For instance, in reactions at the benzylic position, the loss of a hydrogen atom can be resonance stabilized . This suggests that this compound may interact with its targets by donating or accepting protons, thereby altering the targets’ structure or function.
Biochemical Pathways
It’s known that chlorophenols and their derivatives can be degraded by bacteria, suggesting that they may interact with biochemical pathways involved in bacterial metabolism . Additionally, the compound might be involved in the formation of heterocyclic compounds through intramolecular co-iodination of alkenes with internal oxygenated nucleophiles .
Pharmacokinetics
The compound’s molecular weight (16862 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound may vary depending on the presence of other reactants, temperature, and pH . Additionally, the compound’s stability and reactivity may be affected by the presence of light, oxygen, and other environmental factors.
Safety and Hazards
When handling 2-Allyl-4-chlorophenol, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
Direcciones Futuras
Future research on 2-Allyl-4-chlorophenol and similar compounds could focus on their potential applications in the construction of nitrogen-based heterocyclic compounds . The enantioselective intramolecular allylic amination has been accomplished using chiral iridium complex derived from [Ir (CDD)Cl2]2 and ligand 7 .
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds, such as 2-Allyl-4-chlorophenol, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved.
Cellular Effects
The cellular effects of this compound are also not well-documented. Phenolic compounds are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-chloro-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKLVHWFYHXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074513 | |
| Record name | 4-Chloro-2-allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-73-4 | |
| Record name | 2-Allyl-4-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allyl-4-chloro-phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyl-4-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyl-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ALLYL-4-CHLORO-PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4H6DQ3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-allyl-4-chlorophenol synthesized according to the provided research?
A1: The research paper describes the synthesis of this compound through the reaction of 2-allyl-4-t-butylphenol with vanadium oxide trichloride (VOCl3). This reaction leads to chlorodealkylation, replacing the t-butyl group with a chlorine atom. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


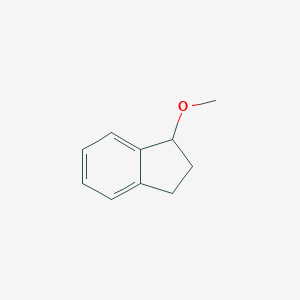

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)



